molecular formula C9H7F3OS B1530651 4-(Methylthio)-2-(trifluoromethyl)benzaldehyde CAS No. 1289164-55-1

4-(Methylthio)-2-(trifluoromethyl)benzaldehyde

Cat. No. B1530651
Key on ui cas rn: 1289164-55-1
M. Wt: 220.21 g/mol
InChI Key: DGATVCIIBDMZAZ-UHFFFAOYSA-N
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Patent
US08399681B2

Procedure details

To a DMF solution (5 mL) containing 935.3 mg (4.87 mmol) of 4-fluoro-2-(trifluoromethyl)benzaldehyde was added sodium thiomethoxide (414.2 mg, 5.84 mmol). The mixture was stirred at 90° C. for 2 h, partitioned between EtOAc and water. The EtOAc extracts were washed with brine, dried over Na2SO4 and evaporated to afford desired product.
Quantity
414.2 mg
Type
reactant
Reaction Step One
Quantity
935.3 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[C:4]([C:10]([F:13])([F:12])[F:11])[CH:3]=1.[CH3:14][S-:15].[Na+]>CN(C=O)C>[CH3:14][S:15][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[C:4]([C:10]([F:13])([F:12])[F:11])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
414.2 mg
Type
reactant
Smiles
C[S-].[Na+]
Step Two
Name
Quantity
935.3 mg
Type
reactant
Smiles
FC1=CC(=C(C=O)C=C1)C(F)(F)F
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 90° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc and water
WASH
Type
WASH
Details
The EtOAc extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CSC1=CC(=C(C=O)C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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